2-Butyloctan-1-ol, ethoxylated

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

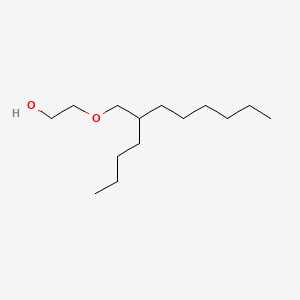

2-Butyloctan-1-ol, ethoxylated, also known as ethoxylated 2-butyloctanol, is a surfactant commonly used in various industrial applications. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. The compound is characterized by the presence of ethoxy groups attached to the 2-butyloctanol molecule, which enhances its surfactant properties .

Preparation Methods

2-Butyloctan-1-ol, ethoxylated is typically synthesized by the ethoxylation of 2-butyloctanol. The process involves the reaction of 2-butyloctanol with ethylene oxide in the presence of a catalyst, usually a base such as potassium hydroxide. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of ethoxylation . Industrial production methods often involve continuous processes to ensure consistent product quality and efficiency .

Chemical Reactions Analysis

2-Butyloctan-1-ol, ethoxylated undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ethoxylated alcohol back to its parent alcohol.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Butyloctan-1-ol, ethoxylated has a wide range of scientific research applications:

Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: The compound is employed in biological research as a detergent to solubilize proteins and other biomolecules.

Medicine: It is used in pharmaceutical formulations to improve the solubility and bioavailability of drugs.

Industry: The compound is widely used in industrial applications, including as a lubricant, emulsifier, and cleaning agent

Mechanism of Action

The mechanism of action of 2-Butyloctan-1-ol, ethoxylated is primarily based on its surfactant properties. The ethoxy groups enhance the compound’s ability to reduce surface tension, allowing it to interact with and solubilize various substances. This makes it effective in applications such as detergents and emulsifiers. The molecular targets and pathways involved depend on the specific application and the substances being solubilized .

Comparison with Similar Compounds

2-Butyloctan-1-ol, ethoxylated can be compared with other ethoxylated alcohols, such as:

2-Butyl-1-octanol: Similar in structure but without ethoxylation, making it less effective as a surfactant.

Isododecyl alcohol: Another ethoxylated alcohol with different chain length and properties.

The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring strong surfactant action .

Q & A

Basic Research Questions

Q. What are the optimal methodologies for synthesizing and characterizing 2-butyloctan-1-ol, ethoxylated?

Methodological Answer:

- Synthesis : Ethoxylation typically involves reacting 2-butyloctan-1-ol with ethylene oxide under controlled catalytic conditions (e.g., alkali metal hydroxides or transition metals). For reproducibility, document reaction parameters such as temperature (e.g., 85–89°C for palladium-catalyzed oxidations ), ethylene oxide-to-alcohol molar ratio, and catalyst loading.

- Characterization : Use nuclear magnetic resonance (NMR) to confirm ethoxylation degree and gas chromatography-mass spectrometry (GC-MS) to identify byproducts. For surfactants, measure critical micelle concentration (CMC) and hydrophilic-lipophilic balance (HLB) using tensiometry .

Q. What analytical techniques are recommended for quantifying ethoxylation efficiency and purity?

Methodological Answer:

- High-Performance Liquid Chromatography–Electrospray Mass Spectrometry (HPLC-ESI-MS) : Effective for separating and identifying ethoxylated homologs, especially in environmental matrices .

- Phase Behavior Studies : Assess aggregation behavior via cloud point measurements and phase diagrams to determine solubility and micelle formation (e.g., C12E5 and C12E6 ethoxylates in aqueous systems) .

- Curvature Function Analysis : Use experimental Cc values to correlate ethoxylation degree with surfactant efficacy (see Table 1 in for ethylene oxide group-dependent R-squared values).

Q. How can researchers assess the environmental persistence and ecotoxicity of this compound?

Methodological Answer:

- Biodegradability Testing : Follow OECD 301 guidelines to evaluate ready biodegradability. Ethoxylated branched alcohols with ≥3 EO units are generally biodegradable but may generate recalcitrant metabolites .

- Bioaccumulation Potential : Calculate log Kow values; ethoxylated alcohols with log Kow <3.5 (e.g., C13 ethoxylates) exhibit low bioaccumulation .

- Toxicity Screening : Use standardized aquatic toxicity tests (e.g., Daphnia magna LC50) and compare results to structurally similar compounds (e.g., nonylphenol ethoxylates, which show higher toxicity due to phenolic groups) .

Q. What safety protocols are critical for handling ethoxylated alcohols in laboratory settings?

Methodological Answer:

- PPE Requirements : Use impervious gloves, safety glasses, and respirators when handling concentrated forms to avoid dermal/ocular exposure .

- Ventilation : Ensure chemical fume hoods with ≥100 ft/min face velocity for volatile byproducts (e.g., unreacted ethylene oxide) .

- Waste Disposal : Classify waste as hazardous if containing residual ethylene oxide or 1,4-dioxane contaminants; consult local regulations for disposal .

Advanced Research Questions

Q. How do molecular-kinetic properties of this compound influence its surfactant efficacy?

Methodological Answer:

- Micellar Dynamics : Analyze fast and ultrafast restructuring stages using stopped-flow spectrophotometry. Ethoxylated alcohols with shorter EO chains (e.g., 3–5 EO units) exhibit faster micelle formation but lower stability .

- Interfacial Tension : Measure dynamic surface tension via pendant drop tensiometry to correlate EO chain length with emulsification efficiency .

- Comparative Studies : Benchmark against ethoxylated decyl alcohols (ODAn) to assess branching effects on hydrophile-lipophile balance (HLB) .

Q. What experimental designs are effective for evaluating ethoxylated alcohols as adjuvants in agrochemical formulations?

Methodological Answer:

- Factorial Randomized Block Designs : Test adjuvant efficacy (e.g., weed control rates) by varying application time (morning vs. noon) and adjuvant type (ethoxylated alcohols vs. silicones). Use ANOVA and Tukey’s test for statistical validation (see 7–14 DAA efficacy data in ).

- Dose-Response Curves : Determine optimal adjuvant concentration by measuring herbicide uptake via foliar penetration assays .

Q. How can researchers resolve contradictions in biodegradability data for ethoxylated alcohols?

Methodological Answer:

- Systematic Meta-Analysis : Compare degradation rates across studies, noting variables like EO chain length, branching, and test conditions (e.g., aerobic vs. anaerobic). For example, C13 ethoxylates degrade faster than branched C12-C14 analogues .

- Controlled Lab Studies : Replicate conflicting experiments under standardized OECD conditions to isolate factors (e.g., microbial consortia, temperature) .

Q. What advanced catalytic systems enhance ethoxylation efficiency while minimizing byproducts?

Methodological Answer:

- Palladium-Based Catalysts : Optimize Pd/C systems for selective oxidation, reducing side reactions (e.g., over-oxidation to carboxylic acids). Document catalyst reuse cycles and leaching rates .

- Alkaline Catalysts : Compare NaOH vs. KOH in ethoxylation kinetics; KOH may offer higher reaction rates but require neutralization post-synthesis .

Properties

CAS No. |

60636-37-5 |

|---|---|

Molecular Formula |

C14H30O2 |

Molecular Weight |

230.39 g/mol |

IUPAC Name |

2-(2-butyloctoxy)ethanol |

InChI |

InChI=1S/C14H30O2/c1-3-5-7-8-10-14(9-6-4-2)13-16-12-11-15/h14-15H,3-13H2,1-2H3 |

InChI Key |

JLXNHGNJNWKTFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCC)COCCO |

Related CAS |

60636-37-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.